molecular formula C12H12O3 B172698 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate CAS No. 153259-54-2

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate

Cat. No. B172698
M. Wt: 204.22 g/mol
InChI Key: MUOHPPODVWBDEU-UHFFFAOYSA-N
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Description

“4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is a chemical compound with the molecular formula C12H12O3 . It is also known by its synonyms 4-(acetyloxy)-3,4-dihydro-1(2H)-Naphthalenone .


Molecular Structure Analysis

The molecular weight of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is 204.22 . The exact structure can be determined using techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The density of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is approximately 1.209±0.06 g/cm3, and its boiling point is around 423.6±38.0 °C .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Copper(II) Acetate Catalysis : The oxidation of 1,2,3,4-tetrahydronaphthalene, closely related to 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate, is significantly accelerated by copper(II) acetate in the presence of lithium chloride. This reveals its potential in catalytic applications (Imamura et al., 1976).

Chemical Synthesis and Modification

  • Regioselective Bromination : Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene demonstrates its potential in chemical synthesis, particularly in the creation of various brominated compounds (Pankratov et al., 2004).
  • Synthesis of Enamides from Ketones : A study on the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide showcases the applicability of tetrahydronaphthalene derivatives in the synthesis of enamides, a class of valuable organic compounds (Zhao et al., 2011).

Crystallography and Molecular Structure

  • Hydrogen Bonding and Crystal Structure : The crystal structure of related compounds such as 4-oxo-1,2,3,4-tetrahydronaphthalene-carboxylic acid involves intricate hydrogen bonding, indicating potential applications in crystallography and molecular design (Barcon et al., 2001).

Bioactive Compounds and Medical Research

  • Cytotoxic Activity : Certain derivatives, such as 5-hydroxy-4-oxo-2-(2-oxopropyl)-1,2,3,4-tetrahydronaphthalen-1-yl acetate, exhibit strong cytotoxic activity against human central nervous system cancer, highlighting their potential in medical research (Li et al., 2018).

Miscellaneous Applications

  • Synthesis of Decahydronaphthalene Derivatives : Research on the synthesis of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol suggests its utility in the creation of complex organic structures (Oztaskin et al., 2009).

properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHPPODVWBDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586549
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate

CAS RN

153259-54-2
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BC Sadıkoğulları, P Şenel, N Çini, AA Faysal… - …, 2022 - Wiley Online Library
Phthalides, mainly isolated from two genera: Ligusticum and Angelica of the Apiceae (syn Umbelliferae) family, are thought to be a potent natural compound with many therapeutic …
AJ Catino - 2006 - drum.lib.umd.edu
Dirhodium tetrakiscaprolactamate, Rh2 (cap) 4, was found to be an effective catalyst for allylic oxidation in combination with tert-butyl hydroperoxide (t-BuOOH). Substituted cyclic olefins …
Number of citations: 1 drum.lib.umd.edu
AJ Catino - 2006 - search.proquest.com
Dirhodium tetrakis [ϵ-caprolactamate], Rh 2 (cap) 4, was found to be an effective catalyst for allylic oxidation in combination with tert-butyl hydroperoxide (t-BuOOH). Substituted cyclic …
Number of citations: 0 search.proquest.com
R Pacheco, S Ortiz, M Haddad… - Medicinal Plants as Anti …, 2022 - Elsevier
The increase and emergence of resistant microbes (bacteria, fungi, parasites) have led researchers to search for new antiinfective drugs and to study new sources of bioactive …
Number of citations: 0 www.sciencedirect.com
KV Nguyena, HMT Van Thu Nguyena, PV Phama - pdfs.semanticscholar.org
Research Summary Page 1 S1 Supporting Information for Organo-photocatalytic CH Bond Oxidation: An Operationally Simple and Scalable Method to Prepare Ketones with Ambient …
Number of citations: 0 pdfs.semanticscholar.org

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